molecular formula C10H11N3 B15327933 2,7-Dimethylquinazolin-4-amine

2,7-Dimethylquinazolin-4-amine

Cat. No.: B15327933
M. Wt: 173.21 g/mol
InChI Key: QHHOZTBSTMNHCS-UHFFFAOYSA-N
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Description

2,7-Dimethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, each with potential unique biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an apoptosis inducer in cancer cells by interfering with microtubule formation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives. Its ability to penetrate the blood-brain barrier and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2,7-dimethylquinazolin-4-amine

InChI

InChI=1S/C10H11N3/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

QHHOZTBSTMNHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C)N

Origin of Product

United States

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